

A-Z Guide to 4-Methylbenzoyl Bromide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

[Get Quote](#)

Abstract

4-Methylbenzoyl bromide is a pivotal acylating agent and intermediate in organic synthesis, particularly valued in the construction of complex molecules within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. We present a validated, step-by-step protocol for its preparation from 4-methylbenzoic acid, explore its mechanistic behavior in key reactions such as Friedel-Crafts acylation, and discuss its applications as a molecular building block. This document serves as a comprehensive technical resource, integrating practical laboratory procedures with fundamental chemical principles to support advanced research and development.

Introduction and IUPAC Nomenclature

4-Methylbenzoyl bromide, a derivative of a carboxylic acid, belongs to the acyl halide class of organic compounds.^[1] Acyl halides are characterized by an acyl group (R-C=O) bonded to a halogen.^[1] Their high reactivity makes them excellent intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds.^{[1][2]}

The nomenclature of this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules. The systematic name is derived from the corresponding carboxylic acid, 4-methylbenzoic acid. The "-oic acid" suffix is replaced with "-oyl," and the halide is added as a separate word.^{[1][3][4]}

- Parent Carboxylic Acid: 4-methylbenzoic acid
- Acyl Group: 4-methylbenzoyl
- Halide: Bromide
- IUPAC Name: **4-methylbenzoyl bromide**^[5]

The compound is also commonly known by its synonym, p-toluoyl bromide. The structure consists of a benzene ring substituted at positions 1 and 4 with a bromocarbonyl group and a methyl group, respectively.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **4-methylbenzoyl bromide** is essential for its handling, characterization, and use in quantitative studies.

Physical Properties

The key physical properties are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

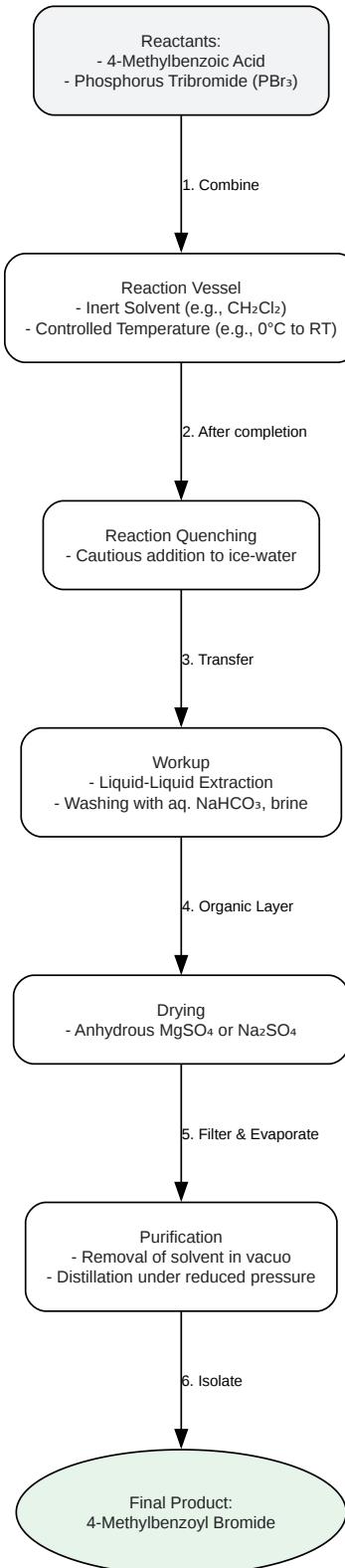
Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO	[5]
Molecular Weight	199.04 g/mol	[5]
Appearance	Data not consistently available; likely a solid or liquid	
Melting Point	Data not available in searches	
Boiling Point	Data not available in searches	
InChIKey	VFKIQINEAKWHGO- UHFFFAOYSA-N	[5]

Spectroscopic Data

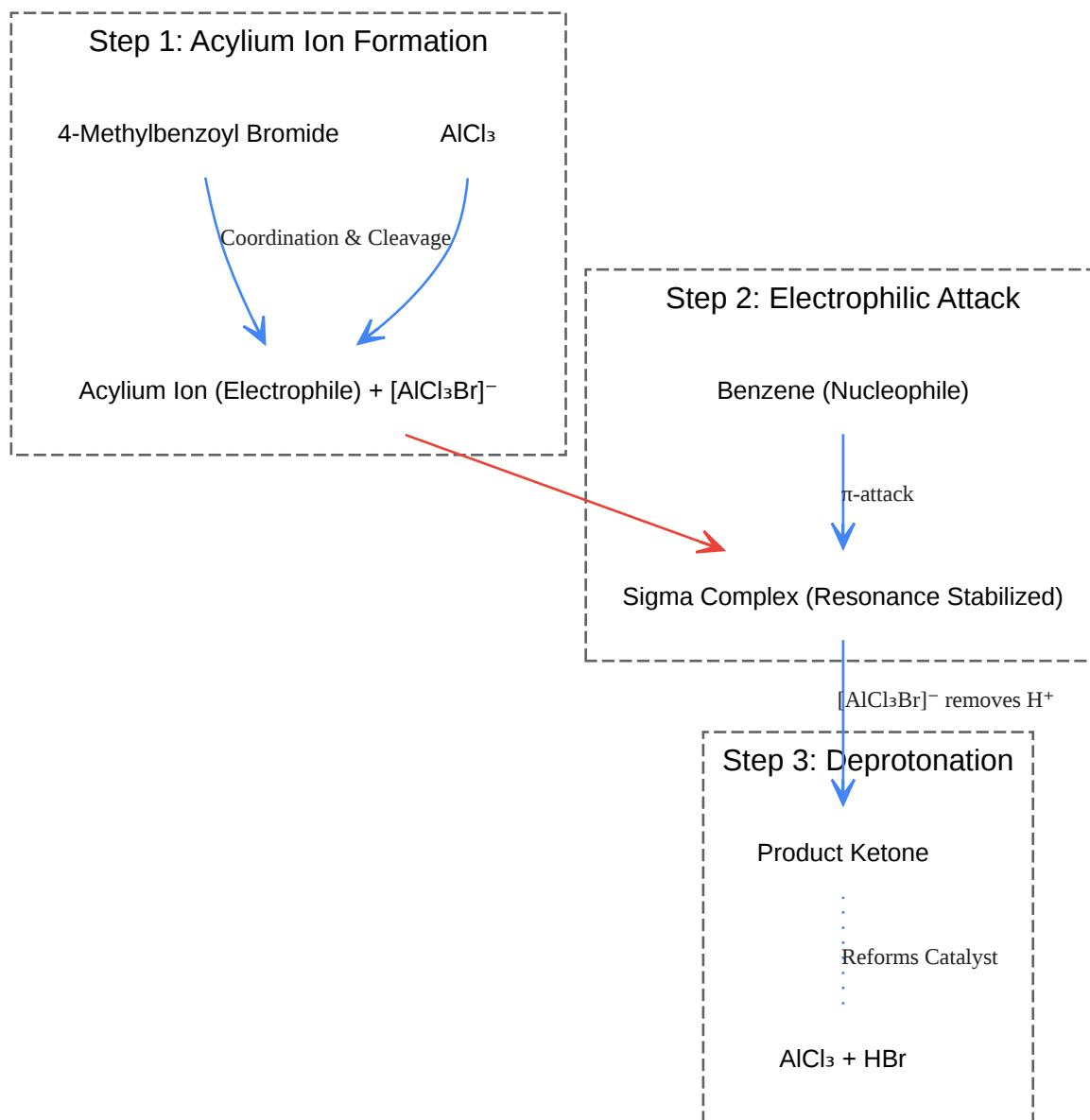
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While a dedicated spectrum for **4-methylbenzoyl bromide** was not found in the search results, typical chemical shifts and absorption frequencies for analogous structures can be predicted.

- ^1H NMR: Protons on the aromatic ring would appear in the δ 7.2-8.0 ppm range. The methyl protons would be a singlet around δ 2.4 ppm.
- ^{13}C NMR: The carbonyl carbon is highly deshielded, appearing around δ 165-170 ppm. Aromatic carbons would be in the δ 125-145 ppm range, and the methyl carbon would be around δ 21 ppm.
- Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band for the acyl bromide would be expected in the range of 1750-1800 cm^{-1} .

Synthesis of 4-Methylbenzoyl Bromide


The most direct and common synthesis of **4-methylbenzoyl bromide** involves the reaction of 4-methylbenzoic acid with a suitable brominating agent. Phosphorus tribromide (PBr_3) is a frequently used reagent for this transformation.^[2] This method is favored for its efficiency and the relatively straightforward workup. An alternative approach involves using N-Bromosuccinimide (NBS) in the presence of triphenylphosphine.^[6]

The reaction with PBr_3 proceeds via the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the bromide ion.


Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-methylbenzoyl bromide** from 4-methylbenzoic acid.

Synthesis Workflow for 4-Methylbenzoyl Bromide

Mechanism of Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Caption: Formation and reaction of the acylium ion in Friedel-Crafts acylation.

Applications in Drug Development and Synthesis

The 4-methylbenzoyl moiety is a structural component found in various biologically active molecules. As such, **4-methylbenzoyl bromide** serves as a key building block for introducing this group. Its high reactivity allows for efficient bond formation under relatively mild conditions,

which is crucial when dealing with complex, multi-functional molecules often encountered in drug discovery.

While specific examples of its use in named drugs were not found in the provided search results, its utility is analogous to other benzylic halides, like 4-bromobenzyl bromide, which are used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize diarylmethane derivatives—a common scaffold in pharmaceuticals. [7] The reactivity of the acyl bromide group makes it a prime candidate for constructing ester or amide linkages in potential therapeutic agents.

Safety, Handling, and Storage

4-Methylbenzoyl bromide is a hazardous chemical that must be handled with extreme care.

- **Hazards:** Acyl halides are corrosive and cause severe skin burns and eye damage. [8] [9] They are also lachrymators (tear-producing agents). [10] Upon contact with moisture, they release corrosive hydrobromic acid gas.
- **Handling:** Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [8] Avoid inhalation of vapors and any contact with skin or eyes. [11]* **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [8][11] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity. [8]

Conclusion

4-Methylbenzoyl bromide is a highly reactive and versatile chemical intermediate. Its straightforward IUPAC nomenclature belies its significant utility in organic synthesis. A solid grasp of its properties, synthesis from 4-methylbenzoic acid, and characteristic reactivity, particularly in nucleophilic acyl substitution reactions, is essential for its effective and safe use. For researchers in drug development and materials science, **4-methylbenzoyl bromide** offers a reliable method for incorporating the 4-methylbenzoyl functional group into target molecules, making it a valuable tool in the synthetic chemist's arsenal.

References

- IUPAC Nomenclature Rules for Acyl Halides. QUÍMICA ORGÁNICA.

- Summary of Exploring the Nomenclature of Acyl Halides in Organic Chemistry. Teachy.
- Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable.
- Rule C-481 Acyl Halides. ACD/Labs.
- **4-methylbenzoyl Bromide** | C8H7BrO | CID 11063418. PubChem - NIH.
- 21.1 Naming Carboxylic Acid Derivatives. Organic Chemistry | OpenStax.
- Naming Acyl Halides with IUPAC Systematic Nomenclature. YouTube.
- Describe the structure and reactivity of acyl bromide and its applications in organic synthesis. Proprep.
- 4-Methylbenzyl bromide. ChemBK.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of West Florida.
- Supplementary Information for General. ^1H and ^{13}C NMR spectra. The Royal Society of Chemistry.
- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.
- ^{13}C ; DEPT135; HSQC) and HRMS spectra. MDPI.
- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz.
- FORMATION OF ACYL BROMIDES FROM CARBOXYLIC ACIDS AND N-BROMOSUCCINIMIDE. Taylor & Francis Online.
- Acyl Halides: Reactions Forming and Reactions of. YouTube.
- 4-methylbenzyl bromide (C8H9Br). PubChemLite.
- Solved 1. Write the balanced equation for the bromination of. Chegg.com.
- Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com.
- p-Xylyl bromide | C8H9Br | CID 7721. PubChem - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. teachy.ai [teachy.ai]
- 2. fiveable.me [fiveable.me]
- 3. IUPAC Nomenclature Rules for Acyl Halides | QUÍMICA ORGÁNICA [quimicaorganica.net]

- 4. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. 4-methylbenzoyl Bromide | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A-Z Guide to 4-Methylbenzoyl Bromide: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8374484#iupac-name-for-4-methylbenzoyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com